(2S)-2-Methyl-octahydro-indole-2-carboxylic acid; 97%
Description
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid (CAS: 80875-98-5) is a chiral bicyclic compound featuring an octahydroindole scaffold with a carboxylic acid group and a methyl substituent at the 2S position. This stereochemistry is critical for its role as a pharmaceutical intermediate, notably in angiotensin-converting enzyme (ACE) inhibitors like trandolapril and perindopril .
Synthesis: The compound is synthesized via catalytic hydrogenation of (S)-indoline-2-carboxylic acid using PtO₂ in acetic acid, yielding an 85% enantiomerically pure product . Subsequent methylation and hydrolysis steps achieve the final product with ≥97% purity, as confirmed by GC and titration .
Applications: Its primary use is in synthesizing antihypertensive drugs, leveraging its rigid bicyclic structure to enhance binding affinity to ACE enzymes .
Properties
IUPAC Name |
(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAFZRWAQJBNFG-KTOWXAHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCCCC2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC2CCCCC2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705312 | |
| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794499-96-0 | |
| Record name | (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid typically involves the hydrogenation of indole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methylindole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure the complete saturation of the indole ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods
Industrial production of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid often employs similar hydrogenation techniques but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is typically ensured through rigorous purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further modify the carboxylic acid group to form alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Scientific Research Applications
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-octahydro-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(2S,3aS,7aS)-2-Carboxyoctahydroindole
- Structure : Lacks the 2-methyl group but shares the octahydroindole core.
- Properties : Higher melting point (270°C) due to stronger hydrogen bonding .
- Applications : Intermediate in peptide mimetics, but less lipophilic than the methylated derivative, reducing bioavailability .
Indole-2-carboxylic Acid
- Structure : Aromatic indole ring with a carboxylic acid group (CAS: 1477-50-5).
- Properties : mp 205–209°C; used in catalytic additions (e.g., to 1-hexyne) with conversions up to 68% .
- Key Difference : The saturated octahydroindole core in the target compound enhances stereochemical stability, critical for drug activity .
5-Benzyloxy-1H-indole-2-carboxylic Acid
- Structure : Aromatic indole with a benzyloxy substituent at C3.
- Synthesis : Derived from methyl 5-benzyloxyindole-2-carboxylate via alkaline hydrolysis (98% yield) .
- Applications : Intermediate in seco-CI derivatives for antitumor research, contrasting with the cardiovascular focus of the target compound .
Physicochemical Properties
Biological Activity
(2S)-2-Methyl-octahydro-indole-2-carboxylic acid, commonly referred to as L-octahydroindole-2-carboxylic acid (Oic), is a bicyclic α-amino acid with significant biological activity. This compound exhibits properties that make it valuable in medicinal chemistry, particularly in the design of bioactive peptides and drug development. This article reviews the biological activities associated with L-Oic, highlighting its applications in various therapeutic contexts.
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Melting Point : 275-277 °C
- Density : 1.1 g/cm³
- Boiling Point : 318.6 °C at 760 mmHg
1. Peptide Structure and Stability
L-Oic has been utilized as a surrogate for proline and phenylalanine in peptide synthesis, particularly in the bradykinin peptide system. Its incorporation enhances the stability of peptides against enzymatic degradation, thereby improving their bioavailability and therapeutic potential. Studies have shown that peptides containing L-Oic exhibit increased resistance to proteolytic enzymes, which is critical for their effectiveness as drugs .
2. Anticancer Properties
Research indicates that derivatives of L-Oic can exhibit cytotoxic effects against various cancer cell lines. For instance, indole-2-carboxamide derivatives synthesized from L-Oic demonstrated significant antiproliferative activity against glioblastoma cells, with IC₅₀ values ranging from 2.34 to 9.06 μM . These findings suggest that L-Oic and its derivatives may serve as potential leads in the development of anticancer therapies.
3. Cardiovascular Applications
L-Oic is also a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, which are crucial for treating hypertension. Notably, it plays a role in the manufacture of perindopril, an effective ACE inhibitor . The structural characteristics of L-Oic facilitate its integration into pharmacologically active compounds that modulate cardiovascular function.
4. Neurological Effects
Studies have highlighted the potential of L-Oic derivatives in modulating neurotransmitter systems. For example, indole-2-carboxylic acid has been shown to act as a competitive antagonist at NMDA receptors, providing insights into its role in excitotoxicity and synaptic stability . This property suggests that L-Oic may have implications for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of L-Oic and its derivatives can be significantly influenced by their structural modifications. Research has identified specific substitutions on the indole core that enhance their efficacy against targets like HIV-1 integrase and other enzymes involved in disease processes .
| Compound | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Indole-2-carboxamide | Glioblastoma KNS42 | 0.33 | Significant cytotoxicity observed |
| L-Oic derivative | NMDA receptor | N/A | Competitive antagonist effect |
| Indole derivative | HIV-1 integrase | 0.13 | Enhanced inhibitory activity |
Case Studies
- Antitumor Activity : A study evaluated several indole derivatives based on L-Oic against malignant brain tumors, revealing a promising profile for compounds with specific substitutions that improved their antiproliferative effects .
- Cardiovascular Drug Development : The synthesis of L-Oic has been pivotal in developing cardiovascular drugs like trandolapril, demonstrating its importance in therapeutic applications targeting hypertension .
- Neuropharmacology : The competitive inhibition by indole-2-carboxylic acid at NMDA receptors underscores the potential of L-Oic derivatives in addressing excitotoxic conditions associated with neurological disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
